3-Fluoro-2-hydroxybenzylamine

Descripción general

Descripción

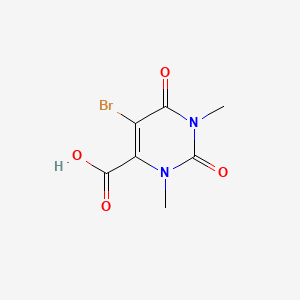

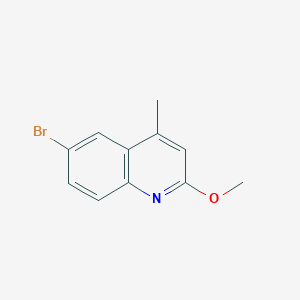

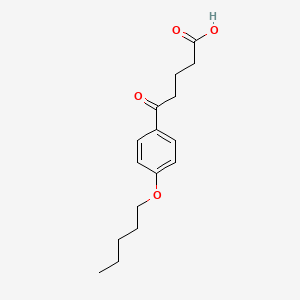

3-Fluoro-2-hydroxybenzylamine is an organic compound primarily used in scientific research. It has a molecular formula of C7H8FNO and a molecular weight of 141.14 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-hydroxybenzylamine consists of a benzene ring with a fluorine atom and a hydroxyl group attached to it, along with a benzylamine group .Aplicaciones Científicas De Investigación

Synthesis and Herbicidal Activity : 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, closely related to 3-Fluoro-2-hydroxybenzylamine, are key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides. These compounds were synthesized starting from 2,6-difluorobenzaldehyde, demonstrating potential applications in agricultural chemistry (Gong Qi-sun, 2005).

Pharmaceutical Chemistry : The preparation of 3-amino-2-fluoro carboxylic acid derivatives from amino acids like alanine, valine, and leucine has been described. These derivatives have been incorporated into cyclic β-peptides, which have applications in medicinal chemistry and drug design (T. Yoshinari et al., 2011).

Antibacterial Agents : A series of o-hydroxybenzylamines and their corresponding new urea derivatives demonstrated strong antibacterial activity, indicating potential applications in the development of new antibiotics. These compounds showed inhibitory effects on Escherichia coli FabH, an enzyme critical for fatty acid biosynthesis in bacteria (Zi‐Lin Li et al., 2011).

Chemical Synthesis : A novel methodology for the preparation of isoquinolines was developed using a 6-endo-dig cyclization of o-alkynylarylaldimines with 4-hydroxybenzylamine, highlighting the use of related compounds in complex organic syntheses (Yongxing Tang et al., 2019).

Chemical Analysis : 3,4-Dimethoxybenzylamine has been used as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in human plasma, demonstrating the utility of related benzylamines in analytical chemistry (J. Ishida et al., 1997).

Safety And Hazards

Direcciones Futuras

2-Hydroxybenzylamine (2-HOBA), a compound related to 3-Fluoro-2-hydroxybenzylamine, is currently being developed for use as a nutritional supplement to help maintain good health and protect against the development of conditions associated with dicarbonyl electrophile formation, such as the cognitive decline associated with Mild Cognitive Impairment and Alzheimer’s disease .

Propiedades

IUPAC Name |

2-(aminomethyl)-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUZJQBGKQZJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695301 | |

| Record name | 2-(Aminomethyl)-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-6-fluorophenol | |

CAS RN |

887583-67-7 | |

| Record name | 2-(Aminomethyl)-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)

![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)